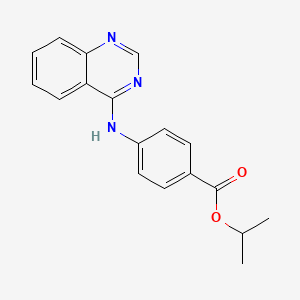

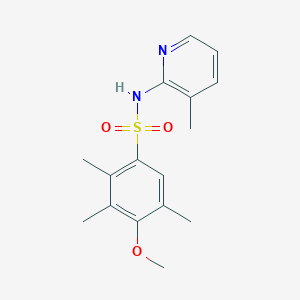

2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of 2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline derivatives generally involves catalytic reactions, radical cyclization, and sulfonylation reaction methods. For example, heterocyclic derivatives such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones can be synthesized using visible-light-promoted reactions, highlighting the role of light in facilitating chemical transformations (Liu et al., 2016). Another method includes cascade halosulfonylation of 1,7-enynes, establishing an efficient pathway for synthesizing densely functionalized 3,4-dihydroquinolin-2(1H)-ones (Zhu et al., 2016).

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinolines, including those with benzylsulfonyl substitutions, has been extensively studied through spectroscopic methods. Complete NMR spectral assignments provide insights into their conformational and electronic structures, contributing to a deeper understanding of their chemical behavior (Jios et al., 2005).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cascade synthesis processes, which allow for the construction of complex molecular architectures. For example, the tert-butyl hydroperoxide mediated synthesis of 3-arylsulfonylquinolines represents an efficient method for forming C-S bonds and quinoline rings in one step (Zhang et al., 2016).

Mechanism of Action

Target of Action

It is known that similar compounds have shown antifungal properties , suggesting that their targets could be enzymes or proteins essential for fungal growth and reproduction.

Mode of Action

Based on its structural similarity to other antifungal agents, it may interact with its targets by binding to or inhibiting the function of key enzymes or proteins, thereby disrupting normal cellular processes in fungi .

Biochemical Pathways

Given its potential antifungal activity, it may interfere with pathways critical for fungal cell wall synthesis, energy production, or other essential cellular functions .

Pharmacokinetics

Similar compounds are typically absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys .

Result of Action

Based on its potential antifungal activity, it may lead to the disruption of normal fungal cell functions, resulting in inhibited growth or death of the fungi .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline. Factors such as temperature, pH, and presence of other substances can affect its stability and activity . Additionally, the genetic makeup of the target organisms can also influence the compound’s efficacy .

properties

IUPAC Name |

2-benzylsulfonyl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-20(19,13-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)12-17/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHISYJAKZOFDCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5533243.png)

![5,7-dimethyltetrahydro-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-thiopyran]-6-one](/img/structure/B5533273.png)

![6-oxo-6H-benzo[c]chromen-3-yl 4-fluorobenzoate](/img/structure/B5533287.png)

![(1S*,5R*)-3-(1,3-benzoxazol-2-yl)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5533291.png)

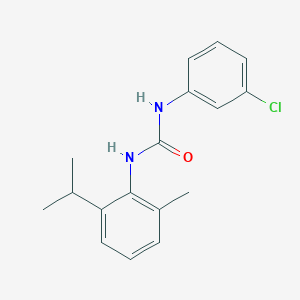

![2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5533319.png)

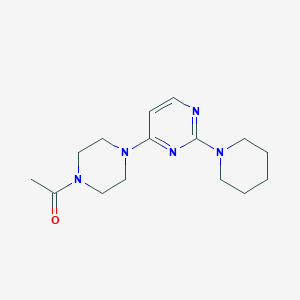

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-adamantanecarboxamide](/img/structure/B5533325.png)

![4-methyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B5533326.png)

![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5533338.png)